molecular formula C8H11Cl2N3OS B2834153 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 2034469-39-9

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride

Cat. No.: B2834153
CAS No.: 2034469-39-9
M. Wt: 268.16
InChI Key: MHKWZVPLMJZYLC-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its thieno[2,3-d]pyrimidin-4(3H)-one core structure, which is modified by the presence of a 2-aminoethyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Future Directions

The future directions for the study of thieno[2,3-d]pyrimidin-4(3H)-ones include further optimization and evaluation of new EZH2 inhibitors . Additionally, the development of synthetically assessable scaffolds that target Cyt-bd is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core This can be achieved through cyclization reactions involving thiophene derivatives and appropriate pyrimidinone precursors

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The thieno[2,3-d]pyrimidin-4(3H)-one core can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the core structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, with conditions varying based on the specific reagents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share the core structure but differ in their substituents.

  • 2-Aminoethyl derivatives: Compounds with similar aminoethyl groups but different core structures.

Uniqueness: 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride is unique due to its specific combination of the thieno[2,3-d]pyrimidin-4(3H)-one core and the 2-aminoethyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;;/h1,4-5H,2-3,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKWZVPLMJZYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)N(C=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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